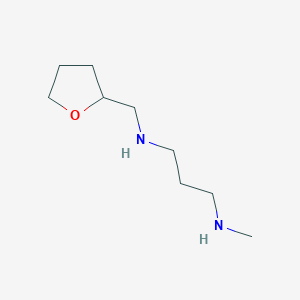

N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine

Description

N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine is a 1,3-propanediamine derivative with a methyl group at the N1 position and a tetrahydrofuranmethyl group at the N3 position. This compound likely exhibits amphiphilic properties due to its polar amine groups and hydrophobic tetrahydrofuran moiety, making it a candidate for applications in coordination chemistry, drug delivery, or as a ligand in metal complexes.

Properties

IUPAC Name |

N-methyl-N'-(oxolan-2-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-10-5-3-6-11-8-9-4-2-7-12-9/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVSDOKIXYZOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCNCC1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine typically involves the reaction of a suitable diamine precursor with a tetrahydrofuran derivative. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield amine oxides, while substitution reactions could produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigating its interactions with biological molecules and potential biological activity.

Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its effects. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key 1,3-propanediamine derivatives are compared below based on substituents, applications, and physicochemical properties:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications | Notable Properties | Reference |

|---|---|---|---|---|---|

| N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine | Methyl, tetrahydrofuranmethyl | ~172.3 (estimated) | Potential ligand, pharmaceutical carrier | Amphiphilic, pH-sensitive solubility | [16] |

| N,N′-Bis(3-aminopropyl)-1,3-propanediamine | Bis(3-aminopropyl) | 188.3 | Metal complex synthesis (e.g., Ni complexes) | High basicity, polyamine flexibility | [12] |

| N,N,N',N'-Tetramethyl-1,3-propanediamine | Tetramethyl | 130.23 | Catalyst, solvent | Strong base, low viscosity | [20] |

| HIPD (N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine) | Phenolic, iodobenzyl | ~407.2 | Brain perfusion imaging | pH-dependent biodistribution, lipophilic | [7] |

| TPD (N,N,N'-trimethyl-N'-(4-hydroxyl-benzyl)-1,3-propanediamine) | Phenolic, 4-hydroxyl-benzyl | ~252.3 | Lung-targeting drug conjugate | Enhanced pulmonary retention | [6] |

Physicochemical Properties

Biological Activity

N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine is a synthetic organic compound classified as a diamine. Its structure features a tetrahydrofuran ring, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its interaction with biological systems.

Structure and Synthesis

- Chemical Formula : C₉H₁₅N₂O

- CAS Number : 1040690-92-3

The synthesis of this compound typically involves the reaction of an appropriate diamine precursor with a tetrahydrofuran derivative. The reaction conditions may include catalysts and specific temperature settings to optimize yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. These interactions can influence biochemical pathways, including signal transduction and metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against several pathogenic microorganisms, including:

- Escherichia coli

- Staphylococcus aureus

- Enterococcus faecalis

These studies typically measure the Minimum Inhibitory Concentration (MIC) to assess the potency of the compound against these bacteria. For instance, certain derivatives have demonstrated MIC values as low as 62.5 µg/mL against E. coli .

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has shown promising antiproliferative effects against various cancer cell lines. Notably, it has been tested against:

- HeLa (cervical cancer)

- A549 (lung cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported in the range of 226 to 242.52 μg/mL, indicating moderate activity .

Case Studies and Research Findings

Comparison with Similar Compounds

This compound can be compared with other diamines that possess similar structures but differ in substituents or ring configurations. For example:

| Compound | Structure | Unique Features |

|---|---|---|

| N1-Methyl-N3-(tetrahydro-2-pyranylmethyl)-1,3-propanediamine | Similar diamine structure | Different ring configuration may affect biological activity |

| N1-Methyl-N3-(tetrahydro-2-thiophenylmethyl)-1,3-propanediamine | Similar diamine structure | Contains sulfur in the ring structure |

The unique combination of the tetrahydrofuran ring and the diamine backbone in this compound may confer distinct chemical and biological properties compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.